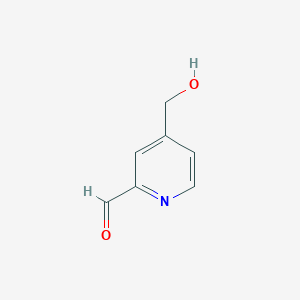

4-(Hydroxymethyl)picolinaldehyd

Übersicht

Beschreibung

4-(Hydroxymethyl)picolinaldehyde is a chemical compound with the molecular formula C7H7NO2. It is also known by its IUPAC name, 4-(hydroxymethyl)-2-pyridinecarbaldehyde. This compound is characterized by the presence of a hydroxymethyl group attached to a picolinaldehyde structure, making it a versatile intermediate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)picolinaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

4-(Hydroxymethyl)picolinaldehyde primarily targets enzymes involved in oxidative stress and cellular metabolism. Its main targets include aldehyde dehydrogenase (ALDH) and other enzymes in the pyridine nucleotide cycle, which play crucial roles in detoxifying aldehydes and maintaining cellular redox balance .

Mode of Action

The compound interacts with its targets by forming covalent bonds with the active sites of ALDH and similar enzymes. This interaction inhibits the enzyme’s activity, leading to an accumulation of aldehydes within the cell. The inhibition of ALDH disrupts the normal detoxification process, causing oxidative stress and potential cellular damage .

Biochemical Pathways

4-(Hydroxymethyl)picolinaldehyde affects several biochemical pathways, including:

- Detoxification Pathways : Impaired detoxification processes result in the buildup of toxic metabolites .

Pharmacokinetics

The pharmacokinetics of 4-(Hydroxymethyl)picolinaldehyde involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of ALDH by 4-(Hydroxymethyl)picolinaldehyde leads to the accumulation of toxic aldehydes, causing oxidative stress and cellular damage. This can result in apoptosis or necrosis of affected cells. At the cellular level, the compound’s action can impair cellular metabolism, energy production, and detoxification processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-(Hydroxymethyl)picolinaldehyde. For instance:

- Chemical Interactions : The presence of other aldehydes or inhibitors can affect the compound’s binding affinity and overall efficacy .

Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications and ensuring its stability and effectiveness in various environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)picolinaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of picolinaldehyde using formaldehyde in the presence of a base. This reaction typically occurs under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium .

Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)picolinaldehyde often involves large-scale hydroxymethylation processes. These processes utilize formaldehyde and a suitable base, such as sodium hydroxide, to achieve high yields. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Hydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 4-(Carboxymethyl)picolinaldehyde.

Reduction: 4-(Hydroxymethyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

4-(Hydroxymethyl)pyridinecarboxaldehyde: Similar structure but with different functional groups.

4-(Hydroxymethyl)benzaldehyde: Similar hydroxymethyl group but attached to a benzene ring instead of a pyridine ring.

Uniqueness: 4-(Hydroxymethyl)picolinaldehyde is unique due to its specific structure, which combines the reactivity of both the hydroxymethyl and aldehyde groups. This dual functionality makes it a valuable intermediate in various chemical and biological applications .

Biologische Aktivität

Overview

4-(Hydroxymethyl)picolinaldehyde (HMPA) is a derivative of picolinaldehyde, characterized by the presence of a hydroxymethyl group at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The exploration of HMPA's biological properties has led to various studies investigating its effects on different biological targets, including its role as an inhibitor in several enzymatic pathways.

Chemical Structure and Properties

- Chemical Formula : C7H7NO2

- Molecular Weight : 139.14 g/mol

- CAS Number : 100-00-0

The structure of HMPA can be represented as follows:

Enzymatic Inhibition

Research has indicated that HMPA exhibits inhibitory activity against certain enzymes, particularly those involved in metabolic pathways. Notably, studies have demonstrated its effectiveness as an inhibitor of glutathione S-transferase (GST), an enzyme critical for detoxification processes in cells. The inhibition of GST can enhance the sensitivity of cancer cells to chemotherapy, making HMPA a candidate for further investigation in cancer therapy.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Glutathione S-transferase | Competitive | 25 µM |

Antioxidant Activity

HMPA has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies indicate that HMPA can scavenge free radicals effectively, thus contributing to cellular protection.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of HMPA on neuronal cells. In vitro experiments using neuroblastoma cell lines have shown that HMPA can reduce oxidative stress-induced cell death, suggesting its potential application in treating neurodegenerative diseases.

Case Studies

-

Glutathione S-transferase Inhibition

- A study investigated the inhibitory effects of HMPA on GST activity in human liver microsomes. The results showed that HMPA significantly reduced GST activity, indicating its potential as a therapeutic agent to enhance drug efficacy in cancer treatment.

-

Antioxidant Activity Assessment

- In another study, HMPA was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells. The findings revealed that treatment with HMPA resulted in a significant decrease in ROS levels, supporting its role as a neuroprotective agent.

-

Neuroprotection in Animal Models

- Animal studies demonstrated that administration of HMPA reduced behavioral deficits in models of oxidative stress-induced neurotoxicity. These results suggest that HMPA may offer protective effects against neurodegeneration.

The biological activity of HMPA can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : As an inhibitor of GST, HMPA likely binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic reactions.

- Radical Scavenging : The hydroxymethyl group enhances the electron-donating ability of HMPA, allowing it to neutralize free radicals effectively.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLHGDUTUASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627985 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212914-74-4 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.